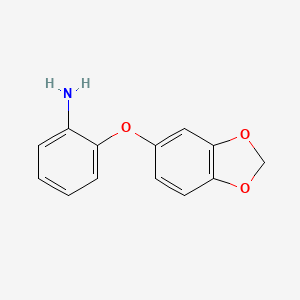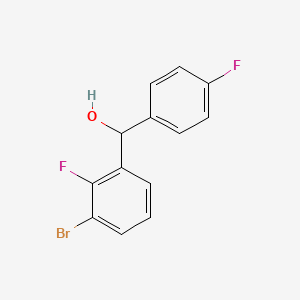
4,7-dichloro-2-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dichloro-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and a methoxy group at the 2 position on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-2-methoxyquinoline typically involves the reaction of 2-methoxyaniline with 4,7-dichloroquinoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-dichloro-2-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group at the 2 position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-dichloro-2-methoxyquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,7-dichloro-2-methoxyquinoline involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound also interacts with cellular membranes, leading to increased permeability and disruption of membrane integrity.
Vergleich Mit ähnlichen Verbindungen
4,7-dichloro-2-methoxyquinoline is unique due to the presence of both methoxy and dichloro substituents on the quinoline ring. Similar compounds include:
4,7-Dichloroquinoline: Lacks the methoxy group and is primarily used as an intermediate in the synthesis of antimalarial drugs.
2-Methoxyquinoline: Lacks the chlorine substituents and has different chemical reactivity and biological activity.
Chloroquine: A well-known antimalarial drug that contains a 4-aminoquinoline structure.
The presence of the methoxy group in this compound enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H7Cl2NO |
|---|---|
Molekulargewicht |
228.07 g/mol |
IUPAC-Name |
4,7-dichloro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-5-8(12)7-3-2-6(11)4-9(7)13-10/h2-5H,1H3 |
InChI-Schlüssel |
YKCJMRBCXAWAKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC(=C2)Cl)C(=C1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Bis[(2-methylphenyl)methylidene]thian-4-one](/img/structure/B8542264.png)





![1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B8542311.png)


![Ethyl 4-{[7-(4-chlorophenoxy)heptyl]oxy}benzoate](/img/structure/B8542322.png)

![(4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinolin-7-ol](/img/structure/B8542341.png)


